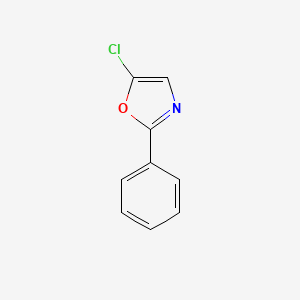
Glycyl-L-leucyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-leucyl-L-leucine: is a dipeptide composed of glycine and leucine residuesThe compound has the molecular formula C8H16N2O3 and a molecular weight of 188.2242 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Glycyl-L-leucyl-L-leucine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of glycine, which then reacts with the amino group of leucine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection and coupling, followed by cleavage from the resin and purification .
化学反応の分析
Types of Reactions
Glycyl-L-leucyl-L-leucine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the formation of individual amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as or .
Oxidation: Oxidizing agents like .
Reduction: Reducing agents such as sodium borohydride (NaBH4) .
Major Products Formed
Hydrolysis: Glycine and leucine.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
科学的研究の応用
Glycyl-L-leucyl-L-leucine has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and specificity, particularly for peptidases.
Pharmacology: Investigated for its potential role in drug delivery systems and as a model compound for studying peptide transport.
Cell Biology: Utilized in studies of peptide uptake and metabolism in various cell types.
Industrial Applications: Employed in the synthesis of more complex peptides and proteins for research and therapeutic purposes.
作用機序
The mechanism of action of Glycyl-L-leucyl-L-leucine involves its interaction with specific enzymes and transporters. The compound is recognized and cleaved by peptidases , leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways . The peptide may also interact with cell surface receptors and transporters , facilitating its uptake and subsequent intracellular processing .
類似化合物との比較
Similar Compounds
Glycyl-L-leucine: A dipeptide composed of glycine and leucine, similar in structure but with one less leucine residue.
L-leucyl-L-leucine: A dipeptide composed of two leucine residues, differing in its amino acid composition.
Leucyl-glycine: Another dipeptide with a reversed sequence of amino acids compared to Glycyl-L-leucyl-L-leucine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which influences its interaction with enzymes and transporters. This sequence-specific interaction can affect its stability, solubility, and biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
4464-35-1 |
|---|---|
分子式 |
C14H27N3O4 |
分子量 |
301.38 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(16-12(18)7-15)13(19)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
InChIキー |
UHPAZODVFFYEEL-QWRGUYRKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


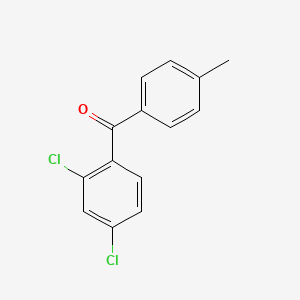
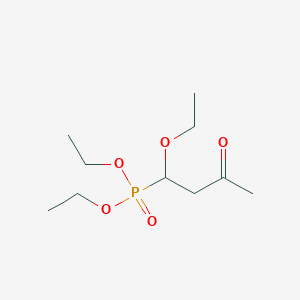
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
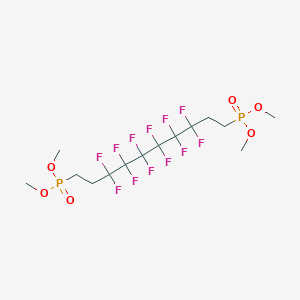
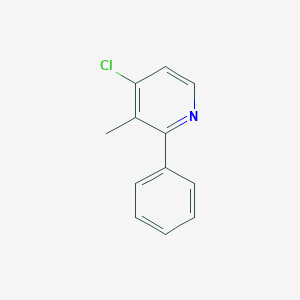
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
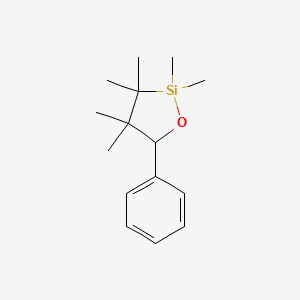
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
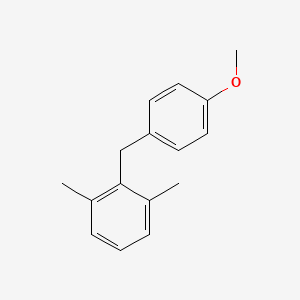
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
